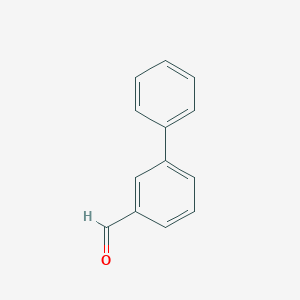

3-Phenylbenzaldehyde

Overview

Description

3-Phenylbenzaldehyde, also known as [1,1’-Biphenyl]-3-carbaldehyde, is an organic compound with the molecular formula C13H10O. It is a member of the aromatic aldehyde family and is characterized by the presence of a benzene ring substituted with a formyl group at the third position. This compound is a colorless to pale yellow solid with a distinctive aromatic odor .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Phenylbenzaldehyde can be synthesized through various methods. One common approach involves the reaction of benzoyl chloride with biphenyl in the presence of a base. Another method includes the condensation of benzaldehyde with phenylboronic acid using a palladium catalyst .

Industrial Production Methods: In industrial settings, this compound is often produced via the oxidation of 3-phenylpropanol using oxidizing agents such as potassium permanganate or chromium trioxide. This method is favored due to its high yield and cost-effectiveness .

Types of Reactions:

Oxidation: this compound can be oxidized to 3-phenylbenzoic acid using strong oxidizing agents like potassium permanganate.

Reduction: It can be reduced to 3-phenylbenzyl alcohol using reducing agents such as sodium borohydride.

Substitution: The formyl group in this compound can undergo nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles like amines, alcohols, and thiols under acidic or basic conditions.

Major Products Formed:

Oxidation: 3-Phenylbenzoic acid.

Reduction: 3-Phenylbenzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives.

Scientific Research Applications

Synthesis of Pharmaceutical Intermediates

3-Phenylbenzaldehyde serves as a crucial precursor in the synthesis of various pharmaceutical compounds. Its reactivity allows for the formation of complex structures through reactions such as condensation and reduction.

Case Study: Synthesis of Sulfonamides

In a study focused on solid-phase organic synthesis, polymer-bound derivatives of this compound were synthesized to create sulfonamides, which are essential in therapeutic applications such as antibiotics and serotonin antagonists. The process involved reductive amination followed by sulfonylation, demonstrating the utility of this compound in generating biologically active compounds efficiently .

Material Science Applications

The compound is also utilized in the development of advanced materials. Its ability to form stable linkages makes it suitable for creating polymeric materials with specific properties.

Case Study: Polymer-Bound Linkers

Research has shown that this compound can be incorporated into polymer matrices to create stable linkers for various chemical reactions. These polymer-bound linkers facilitate the synthesis of diverse classes of compounds without the need for purification steps, streamlining the production process .

Catalytic Applications

This compound is employed in catalysis, particularly in cross-coupling reactions that are fundamental in organic synthesis.

Data Table: Catalytic Performance

| Catalyst Type | Reaction Type | Yield (%) |

|---|---|---|

| Pd/Al2O3 | Suzuki Cross-Coupling | 98 |

| Pd8/Al2O3 | Suzuki Cross-Coupling | 96 |

| Bromoarenes with EWG | Various Couplings | 87-99 |

This table summarizes findings from studies using palladium-based catalysts that demonstrate high yields when employing this compound as a substrate in Suzuki cross-coupling reactions. The results indicate its effectiveness in forming biphenyl derivatives, which are valuable scaffolds for drug development .

Flavor and Fragrance Industry

In addition to its synthetic applications, this compound is used in the flavor and fragrance industry due to its pleasant aromatic properties. It can be found in various formulations to enhance scent profiles.

Safety and Handling Considerations

While this compound has numerous applications, it is essential to handle this compound with care due to its potential health hazards. It is classified as harmful if swallowed and can cause skin irritation . Proper safety protocols should be followed during its use in laboratory and industrial settings.

Mechanism of Action

The mechanism of action of 3-Phenylbenzaldehyde involves its interaction with cellular macromolecules, particularly proteins. It forms Schiff bases with free amino groups in proteins, leading to various biochemical effects. This interaction can influence enzyme activities and cellular signaling pathways .

Comparison with Similar Compounds

Benzaldehyde: Lacks the phenyl substitution, making it less complex and with different reactivity.

4-Phenylbenzaldehyde: Similar structure but with the formyl group at the fourth position, leading to different chemical properties.

2-Phenylbenzaldehyde: Formyl group at the second position, affecting its reactivity and applications.

Uniqueness: 3-Phenylbenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in specialized synthetic applications and research studies .

Biological Activity

3-Phenylbenzaldehyde, a compound belonging to the class of aromatic aldehydes, has garnered attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its effects on various biological systems, mechanisms of action, and potential therapeutic applications.

This compound, with the molecular formula , features a phenyl group attached to a benzaldehyde moiety. This structure contributes to its lipophilicity and ability to interact with biological membranes.

1. Antioxidant Activity

Research has indicated that this compound exhibits significant antioxidant properties. A study demonstrated that its antioxidant activity could be attributed to its ability to scavenge free radicals, thus protecting cells from oxidative stress. The compound showed a notable reduction in lipid peroxidation in vitro, suggesting its potential as a protective agent against oxidative damage.

2. Aldose Reductase Inhibition

This compound has been evaluated for its inhibitory effects on aldose reductase (AR), an enzyme implicated in diabetic complications. In vitro studies revealed that it acts as a potent AR inhibitor with an IC50 value of 0.23 µM, outperforming standard inhibitors like sorbinil (IC50 = 8.3 µM) . Molecular docking studies further elucidated the binding interactions between this compound and the active site of AR, highlighting its potential as a lead compound for developing new diabetes-related therapeutics.

| Compound | IC50 (µM) | Docking Score (kcal/mol) |

|---|---|---|

| This compound | 0.23 | -8.61 |

| Sorbinil | 8.3 | -8.30 |

3. Anti-inflammatory Effects

In addition to its antioxidant and AR inhibitory activities, this compound has shown promise in reducing inflammation. Studies have indicated that it can inhibit the production of pro-inflammatory cytokines in various cell models, suggesting a mechanism that may help mitigate inflammatory diseases .

4. Antimicrobial Activity

The compound has also been tested for antimicrobial properties against various pathogens. In vitro assays demonstrated that this compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

The biological activities of this compound are largely attributed to its ability to interact with specific biological targets:

- Radical Scavenging : The presence of electron-rich aromatic rings allows the compound to donate electrons to free radicals, thus neutralizing them.

- Enzyme Inhibition : Binding studies suggest that this compound fits well within the active site of aldose reductase, blocking substrate access and preventing enzymatic activity.

- Cytokine Modulation : It appears to modulate signaling pathways involved in inflammation, although the exact molecular mechanisms require further investigation.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Diabetes Management : A study involving diabetic rat models treated with this compound showed significant reductions in blood glucose levels and improvements in markers of oxidative stress compared to untreated controls.

- Wound Healing : Another investigation focused on the application of this compound in wound healing formulations demonstrated enhanced healing rates due to its anti-inflammatory and antimicrobial properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-phenylbenzaldehyde, and how can purity be validated?

Methodological Answer: this compound is commonly synthesized via Suzuki-Miyaura cross-coupling. For example, reacting 3-formylphenyl boronic acid with bromobenzene in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) yields the product in ~84% yield . Purification is typically achieved via column chromatography (n-hexane:ethyl acetate 95:5), with purity validated using ¹H NMR (characteristic aldehyde proton at δ 10.12 ppm and aromatic protons between δ 7.41–8.14 ppm) . Complementary HPLC analysis under reversed-phase conditions (C18 column, UV detection at 270 nm) can confirm purity .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

Methodological Answer:

- ¹H/¹³C NMR : Essential for structural elucidation. For example, the aldehyde proton appears as a singlet at δ ~10.12 ppm in CDCl₃ .

- Chromatography : HPLC (e.g., C18 column, acetonitrile/water gradient) or GC-MS (for volatility assessment) can detect impurities .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (expected [M+H]⁺ at m/z 183.08 for C₁₃H₁₀O).

- Cross-referencing : Compare data with authenticated reference standards (e.g., CAS-registered compounds) .

Q. How should this compound be stored to ensure stability during experiments?

Methodological Answer: Store at 2–8°C in airtight, light-resistant containers to prevent oxidation and photodegradation. For long-term storage (months), consider freezing at -20°C under inert gas (e.g., N₂). Monitor degradation via periodic NMR or HPLC analysis, particularly checking for aldehyde oxidation to carboxylic acids .

Advanced Research Questions

Q. How do microbial pathways degrade this compound, and how can these pathways be studied?

Methodological Answer: Bacillus subtilis BSF01 oxidizes this compound to 3-phenoxybenzoic acid, followed by demethylation to 3,5-dimethoxyphenol . To study this:

- In vitro assays : Incubate this compound with bacterial lysates and monitor intermediates via GC-MS or LC-MS.

- Isotopic labeling : Use ¹³C-labeled substrates to track metabolic flux .

- Enzyme isolation : Purify bacterial oxidoreductases (e.g., using ammonium sulfate precipitation and affinity chromatography) to confirm catalytic activity.

Q. How can computational models predict physicochemical properties of this compound derivatives?

Methodological Answer:

- QSPR Models : Use tools like ACD/Labs Percepta to predict logP, solubility, and pKa. For example, input SMILES (C1=CC(=CC=C1C=O)C2=CC=CC=C2) to estimate logP ~2.8 .

- Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to explore interactions with enzymes (e.g., cytochrome P450) for metabolic pathway predictions. Validate with experimental HPLC or kinetic assays .

Q. What strategies resolve contradictions in reported degradation pathways of this compound?

Methodological Answer:

- Replicate studies : Use standardized bacterial strains (e.g., Bacillus subtilis BSF01) and controlled conditions (pH 7.0, 37°C) .

- Control experiments : Test abiotic degradation (e.g., UV exposure, H₂O₂ treatment) to isolate microbial contributions.

- Multi-method validation : Combine LC-MS, isotopic labeling, and enzyme inhibition assays to confirm pathway intermediates .

Q. How can this compound be utilized in synthesizing bioactive compounds?

Methodological Answer:

- Wittig reactions : React with phosphonium ylides to generate α,β-unsaturated aldehydes for anticancer agent synthesis .

- Reductive amination : Condense with amines (e.g., aniline derivatives) to form Schiff bases, followed by NaBH₄ reduction to secondary amines for pharmacological testing .

- Derivatization : Introduce electron-withdrawing groups (e.g., -CF₃) via electrophilic substitution to modulate bioactivity .

Q. What methodologies detect trace this compound in environmental samples?

Methodological Answer:

- Solid-phase extraction (SPE) : Use C18 cartridges to concentrate samples from water or soil.

- GC-ECD/LC-MS : Detect at sub-ppm levels. For GC, derivatize with BSTFA to enhance volatility; for LC-MS, use MRM transitions (e.g., m/z 183→105) .

- Quality controls : Spike recovery experiments and internal standards (e.g., deuterated analogs) ensure accuracy .

Properties

IUPAC Name |

3-phenylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O/c14-10-11-5-4-8-13(9-11)12-6-2-1-3-7-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFKSIUOALVIACE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70152848 | |

| Record name | 3-Phenylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204-60-0 | |

| Record name | [1,1′-Biphenyl]-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1204-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenylbenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001204600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phenylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Biphenyl-3-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PHENYLBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6NCQ7DH7HK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.